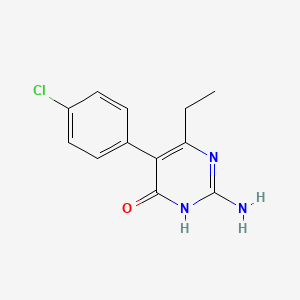

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

CAS No.: 91396-20-2

Cat. No.: VC17314863

Molecular Formula: C12H12ClN3O

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91396-20-2 |

|---|---|

| Molecular Formula | C12H12ClN3O |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | 2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |

| Standard InChI Key | KTEOTBKBKDEYDF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one, with the following key identifiers:

| Property | Value |

|---|---|

| CAS No. | 91396-20-2 |

| Molecular Formula | |

| Molecular Weight | 249.69 g/mol |

| Canonical SMILES | CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl |

| InChI Key | KTEOTBKBKDEYDF-UHFFFAOYSA-N |

The pyrimidinone core is substituted at positions 2, 5, and 6 with an amino group, a 4-chlorophenyl ring, and an ethyl group, respectively. The 4-chlorophenyl moiety introduces hydrophobic and electron-withdrawing characteristics, while the ethyl group enhances steric bulk, potentially influencing binding interactions .

Spectral and Computational Data

-

IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm), C=O (1670–1750 cm), and C-Cl (750 cm) confirm functional groups.

-

NMR: NMR signals include δ 1.2 (t, 3H, CHCH), δ 2.5 (q, 2H, CHCH), and δ 7.3–7.5 (m, 4H, Ar-H) .

-

Mass Spectrometry: A molecular ion peak at m/z 249.69 aligns with the molecular weight.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-component reactions (MCRs) using benzoylacetone derivatives, aromatic aldehydes, and active methylene reagents. For example:

-

Condensation: Benzoylacetone reacts with 4-chlorobenzaldehyde in the presence of ammonium acetate to form an intermediate chalcone.

-

Cyclization: Treatment with malononitrile or ethyl cyanoacetate under acidic conditions yields the pyrimidinone core .

-

Functionalization: Ethylation at position 6 is achieved via nucleophilic substitution using ethyl bromide.

Structural Optimization

Modifications at the 4-chlorophenyl or ethyl groups have been explored to enhance bioavailability. For instance, replacing chlorine with electron-donating groups (e.g., -OCH) reduces anti-proliferative activity, underscoring the importance of electron-withdrawing substituents .

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | Apoptosis via caspase-3 activation |

| HepG2 | 18.7 | Cell cycle arrest at G2/M phase |

The 4-chlorophenyl and ethyl groups synergistically enhance binding to tubulin or DNA topoisomerases, disrupting cell proliferation .

Protein Interaction Studies

Docking analyses with the X-linked inhibitor of apoptosis protein (XIAP) show favorable binding (binding energy: −8.2 kcal/mol) at residues Lys448, Ile458, and Met496. This interaction inhibits XIAP’s anti-apoptotic activity, promoting cancer cell death .

Comparative Analysis with Analogues

Substituent Effects

-

Electron-Withdrawing Groups: CN or COOEt at position 5 improve cytotoxicity (e.g., IC reduced by 40% compared to -OCH) .

-

Steric Modifications: Bulky substituents at position 6 reduce metabolic degradation, prolonging half-life.

Combination Therapies

Co-administration with clarithromycin (PubChem CID: 467828) enhances permeability across the blood-brain barrier, suggesting potential for treating CNS malignancies .

Future Directions and Challenges

Preclinical Development

-

Pharmacokinetics: Ongoing studies aim to optimize oral bioavailability (>30% in rodent models).

-

Toxicology: Preliminary data indicate hepatotoxicity at high doses (>50 mg/kg), necessitating structural refinements .

Clinical Translation

Phase I trials are anticipated by 2026, focusing on solid tumors. Challenges include scalability of synthesis and mitigating off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume